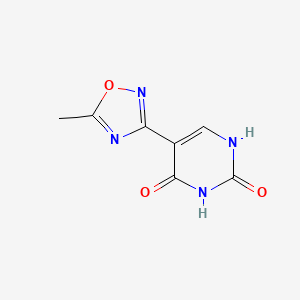
5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione, also known as MOX, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MOX has a unique structural composition that makes it an attractive candidate for several research studies.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Synthesis Methodology : An effective approach for the synthesis of 5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives has been developed, using 1,1’-carbonyldiimidazole promoted interaction of carboxylic acid with benzohydrazide, followed by cyclization and alkylation processes. The structures of these compounds have been confirmed by NMR, chromatography, and elemental analysis (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Antimicrobial Properties : These compounds exhibit antimicrobial activity. Specifically, certain derivatives showed activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, similar to reference drugs like Metronidazole and Streptomycin (Vlasov et al., 2015).
Synthesis in Cycloaddition Reactions
- Cycloaddition Application : 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized using [2+3] cycloaddition with nitrile oxides. This method produced several novel derivatives with satisfactory yields, indicating its potential for generating diverse compounds (Jakubiec & Walczak, 2011).
Other Synthesis Approaches and Biological Activities
Synthesis of Thietanyl Derivatives : Synthesis of new thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione and imidazole was achieved. This involved alkylation processes and led to the formation of compounds with potential biological activity (Meshcheryakova & Kataev, 2013).
Hypotensive Activity : Novel derivatives containing thietane rings with sulfur in various oxidation states showed hypotensive activity. Some of these compounds caused pronounced, prolonged, and dose-dependent hypotensive effects comparable to reference drugs like nebivolol, lisinopril, and amlodipine (Kataev et al., 2014).
Antitumor Activity : Certain analogs of 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione were tested for antitumor activity, with some showing promising results in vitro against a panel of 11 cell lines. This indicates its potential application in cancer research and therapy (Maftei et al., 2013).
Propiedades
IUPAC Name |
5-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-3-9-5(11-14-3)4-2-8-7(13)10-6(4)12/h2H,1H3,(H2,8,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPZJDIHXCCCEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CNC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
1207380-97-9 |
Source


|
| Record name | 5-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2386706.png)


![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2386709.png)
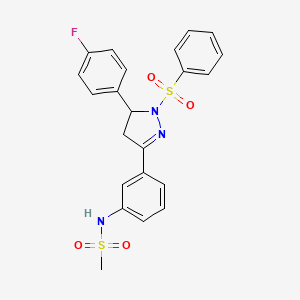
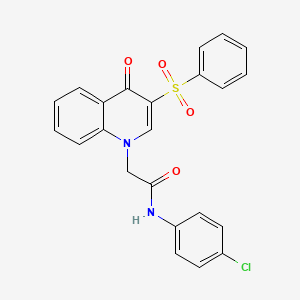

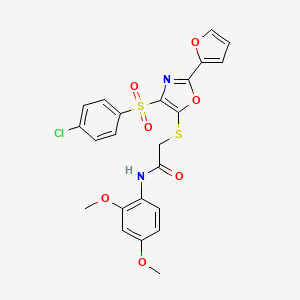

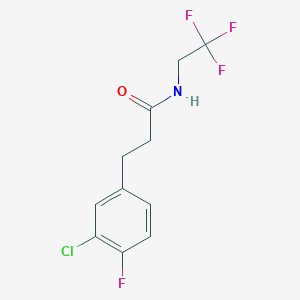

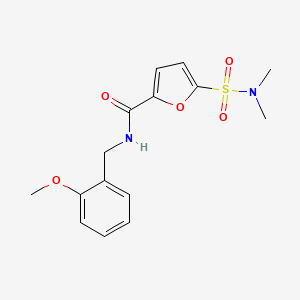
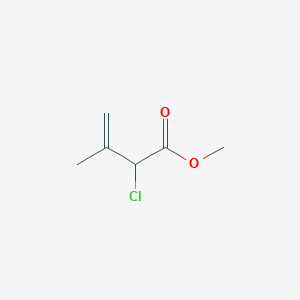
![(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B2386726.png)